

# Addressing third phase formation with Trihexyl phosphate in nitric acid.

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## Compound of Interest

Compound Name: Trihexyl phosphate

Cat. No.: B1293527

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## Technical Support Center: Trihexyl Phosphate in Nitric Acid Systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Trihexyl phosphate** (THP) in nitric acid environments, specifically addressing the phenomenon of third phase formation.

## Troubleshooting Guide: Third Phase Formation

Third phase formation is the splitting of the organic phase into two immiscible layers during solvent extraction. This phenomenon can lead to significant operational problems, including hydraulic issues in continuous processes and potential for localized concentration of hazardous materials. This guide provides a systematic approach to troubleshoot and mitigate third phase formation when using **Trihexyl phosphate** (THP).

**Problem:** An unexpected second organic layer (the "third phase") has formed during my experiment.

**Initial Assessment:**

- **Visual Confirmation:** Observe the solvent extraction system for three distinct liquid layers: the aqueous phase, a less dense organic phase (diluent-rich), and a denser organic phase

(extractant-rich third phase). The third phase is often more viscous and darker in color.

- **Identify the Stage:** Note at what point in the process the third phase appeared (e.g., during extraction, scrubbing, or stripping).
- **Record Operating Conditions:** Document the current experimental parameters, including nitric acid concentration, metal ion concentration in the aqueous and organic phases, temperature, and the specific diluent used.

Troubleshooting Steps:

Potential Cause	Recommended Action	Expected Outcome
High Metal Loading	<ul style="list-style-type: none"><li>- Reduce the concentration of the target metal ion in the aqueous feed.</li><li>- Decrease the organic-to-aqueous phase ratio (O/A) to lower the metal concentration in the organic phase.</li></ul>	Prevents the formation of large, insoluble metal-THP complexes, thereby avoiding phase separation.
High Nitric Acid Concentration	<ul style="list-style-type: none"><li>- Lower the nitric acid concentration in the aqueous phase, if permissible for the extraction process.<sup>[1]</sup></li><li>- Perform a pre-equilibration of the organic phase with a lower concentration of nitric acid.</li></ul>	Reduces the co-extraction of nitric acid, which can contribute to the formation of the third phase.
Low Operating Temperature	<ul style="list-style-type: none"><li>- Increase the temperature of the system. A moderate increase (e.g., to 40°C) can often redissolve the third phase.</li></ul>	Enhances the solubility of the metal-THP complexes in the organic diluent.
Inappropriate Diluent	<ul style="list-style-type: none"><li>- If using a linear aliphatic diluent (e.g., n-dodecane), consider switching to a branched-chain or aromatic diluent, which can offer better solvation for the metal-THP complexes.</li></ul>	Improves the compatibility of the extracted complexes with the organic phase, increasing the Limiting Organic Concentration (LOC).
High THP Concentration	<ul style="list-style-type: none"><li>- Lower the concentration of THP in the organic diluent.</li></ul>	Reduces the concentration of the extractant-metal complexes, which are the primary cause of third phase formation.

## Frequently Asked Questions (FAQs)

Q1: What is third phase formation in the context of **Trihexyl phosphate** (THP) and nitric acid?

A1: Third phase formation is a phenomenon where the organic phase in a solvent extraction system, consisting of THP in a diluent, splits into two distinct organic layers upon contact with a nitric acid aqueous phase, typically containing metal ions. This occurs when the concentration of the extracted metal-THP complexes exceeds their solubility limit in the diluent. The result is a diluent-rich light organic phase and a dense, extractant-rich "third phase" containing a high concentration of the extracted metal.[\[1\]](#)

Q2: What are the main factors that influence third phase formation with THP?

A2: The primary factors include:

- **Metal Ion Concentration:** Higher concentrations of extracted metals, particularly tetravalent ions like Thorium(IV) and Plutonium(IV), are a major cause.
- **Nitric Acid Concentration:** High concentrations of nitric acid in the aqueous phase can promote third phase formation.[\[1\]](#)
- **Temperature:** Lower temperatures generally decrease the solubility of the extracted complexes, making third phase formation more likely.
- **Diluent Type:** The choice of diluent is critical. Aliphatic diluents are more prone to third phase formation than aromatic or branched-chain diluents.
- **THP Concentration:** Higher concentrations of THP can lead to higher metal loading, which can in turn lead to third phase formation.

Q3: How does **Trihexyl phosphate** (THP) compare to Tri-n-butyl phosphate (TBP) regarding third phase formation?

A3: THP, with its longer hexyl chains, generally exhibits a reduced tendency for third phase formation compared to TBP. The longer alkyl groups enhance the solubility of the metal-extractant complexes in the organic diluent. While specific Limiting Organic Concentration (LOC) data for THP is not as widely available as for TBP, it is expected that the LOC for a given

metal ion under similar conditions will be higher for THP. One study indicated that the LOC of thorium decreases in the order of THP > triamyl phosphate (TAP) > TBP.[2]

Q4: Can third phase formation be predicted?

A4: While precise prediction requires specific experimental data for the system in question, general trends can be anticipated. Systems with high concentrations of tetravalent metal ions in concentrated nitric acid at low temperatures are at high risk. The Limiting Organic Concentration (LOC) is the key parameter used to quantify the onset of third phase formation. For a new system involving THP, it is advisable to experimentally determine the LOC under the expected operating conditions.

Q5: What are the consequences of third phase formation in a process?

A5: Third phase formation can have several negative consequences:

- **Process Instability:** It can disrupt the hydrodynamics of solvent extraction equipment, such as mixer-settlers or centrifugal contactors.
- **Criticality Concerns:** In nuclear applications, the concentration of fissile material like plutonium in the third phase can pose a criticality risk.[1]
- **Reduced Separation Efficiency:** The formation of a third phase can lead to poor phase separation and entrainment, reducing the overall efficiency of the extraction process.

## Data Presentation

While extensive quantitative data for **Trihexyl Phosphate** (THP) is not readily available in public literature, the following table provides a comparative overview of Limiting Organic Concentration (LOC) for the well-studied Tri-n-butyl phosphate (TBP) with Thorium(IV), which can serve as a useful reference. It is generally expected that the LOC values for THP would be higher under similar conditions due to the longer alkyl chains.

Table 1: Limiting Organic Concentration (LOC) of Thorium(IV) in 1.1 M TBP/n-Dodecane at 303 K

Equilibrium Aqueous HNO <sub>3</sub> (M)	LOC of Th(IV) (g/L)
1	~45
2	~40
3	~38
4	~36

Note: This data is for TBP and serves as an illustrative comparison. Actual LOC values for THP must be determined experimentally.

## Experimental Protocols

### 1. Determination of Limiting Organic Concentration (LOC)

This protocol outlines a general procedure for determining the maximum concentration of a metal ion that can be loaded into a THP-based organic phase before the formation of a third phase.

Materials:

- **Trihexyl phosphate (THP)**
- Diluent (e.g., n-dodecane, kerosene)
- Nitric acid (various concentrations)
- Aqueous solution of the metal salt of interest (e.g., uranyl nitrate, thorium nitrate)
- Thermostatic shaker or mixer
- Centrifuge
- Analytical instrumentation for metal concentration determination (e.g., ICP-MS, UV-Vis spectrophotometer)

Procedure:

- **Prepare Organic Phase:** Prepare a solution of THP in the chosen diluent at the desired concentration (e.g., 1.1 M).
- **Prepare Aqueous Phase:** Prepare a series of aqueous solutions with a fixed nitric acid concentration and varying concentrations of the metal salt.
- **Solvent Extraction:** In a series of vials, mix equal volumes of the organic phase and each of the aqueous phase solutions.
- **Equilibration:** Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (e.g., 30 minutes).
- **Phase Separation:** Centrifuge the vials to ensure complete separation of the phases.
- **Visual Inspection:** Carefully inspect each vial for the presence of a third phase. The LOC is the highest organic metal concentration in a vial that does not show a third phase.
- **Quantification:** For the vials that do not show a third phase, carefully separate the organic and aqueous phases and analyze the metal concentration in both phases.
- **Data Analysis:** Plot the organic phase metal concentration against the aqueous phase metal concentration. The LOC is the peak organic phase concentration before the onset of third phase formation.

## 2. Synthesis of **Trihexyl Phosphate** (THP)

For research purposes, THP can be synthesized from 1-hexanol and a suitable phosphorylating agent.

Materials:

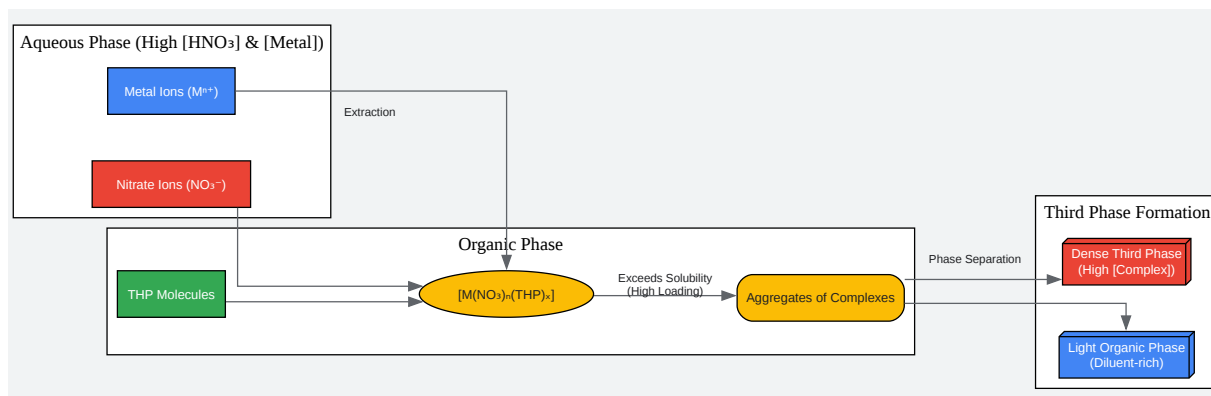
- 1-Hexanol
- Phosphorus oxychloride ( $\text{POCl}_3$ ) or trichlorophosphate
- Anhydrous pyridine or other suitable base
- Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)

- Standard laboratory glassware for synthesis under inert atmosphere

Procedure: Caution: This reaction should be performed in a well-ventilated fume hood by personnel experienced in synthetic chemistry, as it involves corrosive and reactive reagents.

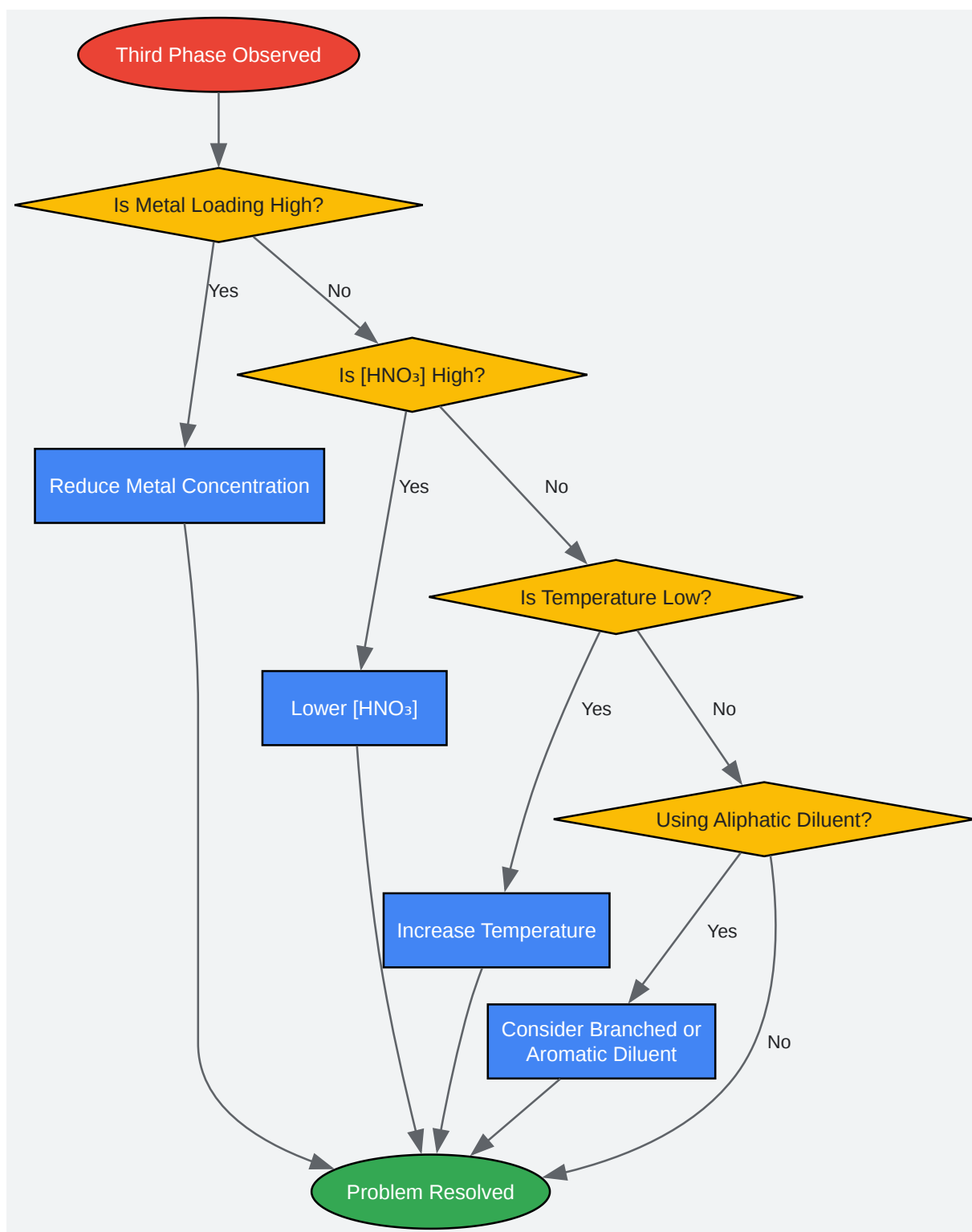
- Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 1-hexanol in an anhydrous solvent.
- Addition of Base: Add anhydrous pyridine to the solution and cool the mixture in an ice bath.
- Addition of Phosphorylating Agent: Slowly add phosphorus oxychloride dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
- Characterization: Confirm the identity and purity of the synthesized THP using techniques such as NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ ) and FT-IR spectroscopy.

## Visualizations



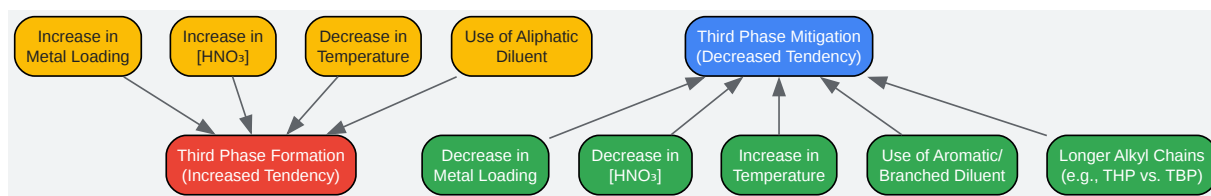
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Caption: Mechanism of third phase formation with **Trihexyl phosphate**.



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Caption: Troubleshooting workflow for addressing third phase formation.



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## References

- 1. [researchgate.net](#) [researchgate.net]
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